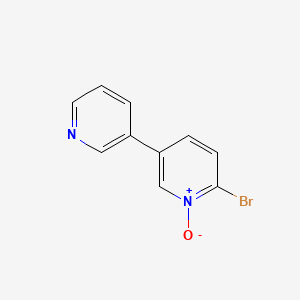
Chloro(2-methoxyphenyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(2-methoxyphenyl)dimethylsilane: is an organosilicon compound characterized by the presence of a silicon atom bonded to a chlorine atom, two methyl groups, and a 2-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chloro(2-methoxyphenyl)dimethylsilane can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenylmagnesium bromide with dimethyldichlorosilane. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
2-Methoxyphenylmagnesium bromide+Dimethyldichlorosilane→this compound+Magnesium bromide chloride
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions, where the 2-methoxyphenyl group is introduced to the silicon atom via a Grignard reagent. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Chloro(2-methoxyphenyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alcohols or amines, to form corresponding siloxanes or silamines.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Oxidation: The methoxy group can be oxidized under specific conditions to form corresponding phenolic derivatives.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous acids.
Major Products Formed:
Siloxanes: Formed from substitution reactions with alcohols.
Silamines: Formed from substitution reactions with amines.
Phenolic Derivatives: Formed from oxidation of the methoxy group.
Applications De Recherche Scientifique
Chemistry: Chloro(2-methoxyphenyl)dimethylsilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of siloxane polymers and resins, which have applications in coatings, adhesives, and sealants.
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility. It is also investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: In the industrial sector, this compound is used in the production of specialty silicones and as a coupling agent to enhance the adhesion of organic materials to inorganic surfaces.
Mécanisme D'action
The mechanism of action of chloro(2-methoxyphenyl)dimethylsilane primarily involves the reactivity of the silicon-chlorine bond. This bond is susceptible to nucleophilic attack, leading to substitution reactions. The methoxy group can also participate in various chemical transformations, contributing to the compound’s versatility in synthesis.
Comparaison Avec Des Composés Similaires
Chlorodimethylphenylsilane: Similar structure but lacks the methoxy group.
Dimethyldichlorosilane: Contains two chlorine atoms instead of one.
Trimethylchlorosilane: Contains three methyl groups and one chlorine atom.
Uniqueness: Chloro(2-methoxyphenyl)dimethylsilane is unique due to the presence of the 2-methoxyphenyl group, which imparts distinct chemical properties and reactivity compared to other chlorosilanes. This functional group enhances its utility in specific synthetic applications and surface modifications.
Propriétés
Numéro CAS |
60458-00-6 |
|---|---|
Formule moléculaire |
C9H13ClOSi |
Poids moléculaire |
200.73 g/mol |
Nom IUPAC |
chloro-(2-methoxyphenyl)-dimethylsilane |
InChI |
InChI=1S/C9H13ClOSi/c1-11-8-6-4-5-7-9(8)12(2,3)10/h4-7H,1-3H3 |
Clé InChI |
JDNBWIZGOUSEQO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1[Si](C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


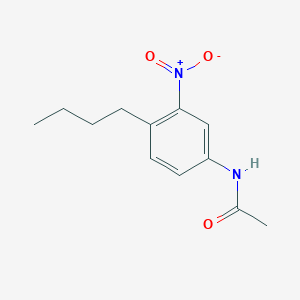
![2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14594660.png)
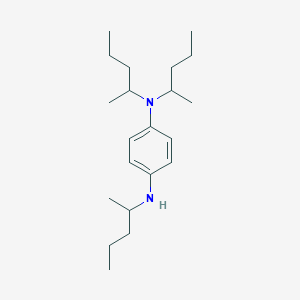
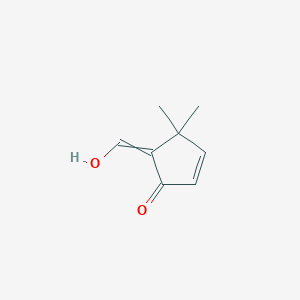
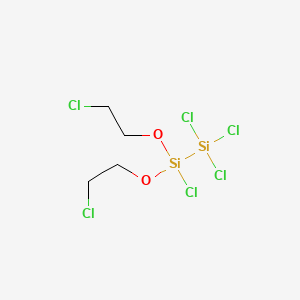
![9-[4-(Methanesulfinyl)phenyl]phenanthrene](/img/structure/B14594695.png)

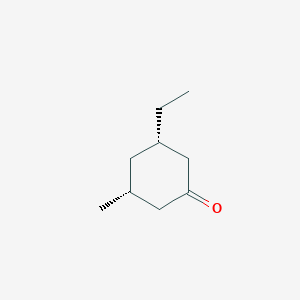
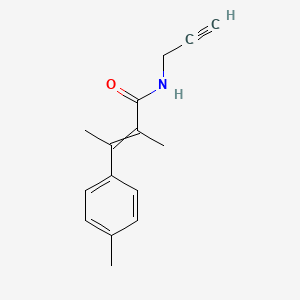
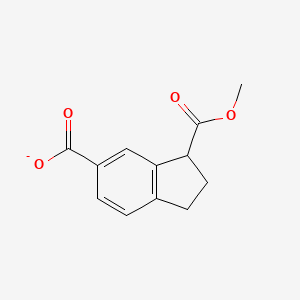

![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)
